2-Bromo-3-decylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

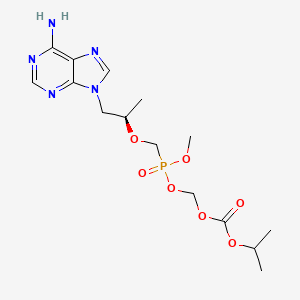

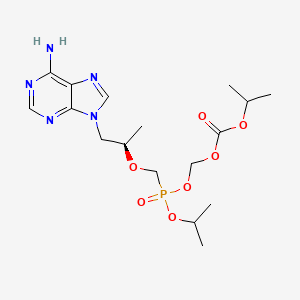

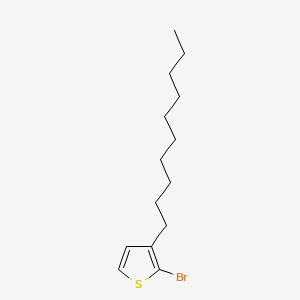

“2-Bromo-3-decylthiophene” is a chemical compound with the molecular formula C14H23BrS . It appears as a colorless to light orange to yellow clear liquid .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-decylthiophene consists of a thiophene ring with a bromine atom attached at the 2-position and a decyl group (a ten-carbon chain) attached at the 3-position .

Chemical Reactions Analysis

The autopolymerization of 2-bromo-3-methoxythiophene has been studied, and it was found that a side reaction of the autopolymerization reaction occurs and that the polymerization reaction mechanism occurs in multiple steps .

Physical And Chemical Properties Analysis

2-Bromo-3-decylthiophene is a liquid at room temperature . It has a molecular weight of 303.30 .

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-3-decylthiophene: is a valuable compound in organic synthesis, particularly in the construction of thiophene derivatives which are crucial for various synthetic routes . Thiophene derivatives are known for their utility in creating biologically active compounds, and 2-Bromo-3-decylthiophene can serve as a starting material or intermediate in these syntheses.

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-3-decylthiophene can be used as a precursor for the synthesis of complex molecules. Its bromine atom allows for further functionalization, making it a versatile building block in drug development processes .

Materials Science

This compound plays a significant role in materials science, particularly in the development of new materials with specific electronic properties. It can be used to create polymers with desired conductivity and stability, which are essential for electronic devices .

Polymer Chemistry

2-Bromo-3-decylthiophene: is instrumental in polymer chemistry, where it can be used to initiate polymerization reactions. It can contribute to the synthesis of conductive polymers, which are used in a variety of applications, including organic electronics .

Chemical Sensors

The compound’s structural properties make it suitable for use in the development of chemical sensors. These sensors can detect specific chemical analytes and are used in environmental monitoring, industrial process control, and medical diagnostics .

Environmental Studies

2-Bromo-3-decylthiophene: can also be studied for its environmental impact, particularly its degradation products and their behavior in the atmosphere. This is crucial for assessing the ecological footprint of chemicals used in various industries .

Biochemistry

In biochemistry, 2-Bromo-3-decylthiophene may be used to study the interaction of thiophene derivatives with biological systems. It can help in understanding the biochemical pathways and mechanisms involving thiophene-based molecules .

Safety and Hazards

When handling 2-Bromo-3-decylthiophene, it is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and wash hands and face thoroughly after handling. It should be used with a ventilation, local exhaust if vapor or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .

Mécanisme D'action

Target of Action

It’s known that thiophene compounds, which 2-bromo-3-decylthiophene belongs to, are often used in the development of organic semiconductors .

Mode of Action

As a thiophene compound, it may interact with its targets through π-π stacking, a common interaction in organic semiconductors .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and should be stored under inert gas .

Result of Action

As a component in the synthesis of organic semiconductors, its effects would likely be observed at the macroscopic level in the properties of the resulting material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-decylthiophene. It’s recommended to store the compound in a cool, dark place under inert gas to prevent degradation . The compound is also sensitive to air .

Propriétés

IUPAC Name |

2-bromo-3-decylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h11-12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWPDFSNGOICAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(SC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677256 |

Source

|

| Record name | 2-Bromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144012-09-9 |

Source

|

| Record name | 2-Bromo-3-decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)